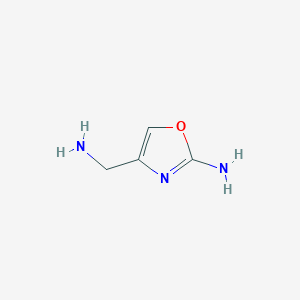
3-Methylisoindolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylisoindolin-4-amine is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are significant due to their presence in various bioactive molecules and their potential applications in medicinal chemistry. The compound’s structure consists of a fused benzene and pyrrole ring system with a methyl group at the third position and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoindolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further modified to introduce the methyl and amine groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoindolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Methylisoindolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural similarity to certain biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Methylisoindolin-4-amine exerts its effects involves its interaction with specific molecular targets. . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Isoindoline: The parent compound without the methyl and amine groups.
N-isoindoline-1,3-dione: A related compound with a dione functional group.
Indole: A structurally similar compound with a fused benzene and pyrrole ring system but without the specific substitutions
Uniqueness: 3-Methylisoindolin-4-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the dopamine receptor D2, sets it apart from other similar compounds and highlights its potential in medicinal chemistry .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-isoindol-4-amine |
InChI |
InChI=1S/C9H12N2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
QXACVPHGTNFGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)




![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)





![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)


